molecular formula C21H21N3OS B3583806 2-(4-Methoxyphenyl)-1-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydroquinazoline-4-thione

2-(4-Methoxyphenyl)-1-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydroquinazoline-4-thione

Cat. No.: B3583806
M. Wt: 363.5 g/mol
InChI Key: JCJYNCKETALIBR-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-1-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydroquinazoline-4-thione is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a quinazoline core, a pyridine ring, and a methoxyphenyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-1-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydroquinazoline-4-thione typically involves multi-step organic reactions. One common method involves the condensation of 4-methoxybenzaldehyde with pyridine-3-carboxaldehyde in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then subjected to cyclization with thiourea under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure the scalability and cost-effectiveness of the process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-1-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydroquinazoline-4-thione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while reduction can produce tetrahydroquinazoline derivatives .

Scientific Research Applications

2-(4-Methoxyphenyl)-1-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydroquinazoline-4-thione has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-1-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydroquinazoline-4-thione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxyphenyl)ethylamine
  • Pyridin-3-ylmethylamine
  • Quinazoline derivatives

Uniqueness

Compared to similar compounds, 2-(4-Methoxyphenyl)-1-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydroquinazoline-4-thione stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its quinazoline core, in particular, is a key feature that differentiates it from other related compounds .

Properties

IUPAC Name

2-(4-methoxyphenyl)-1-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydroquinazoline-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3OS/c1-25-17-10-8-16(9-11-17)20-23-21(26)18-6-2-3-7-19(18)24(20)14-15-5-4-12-22-13-15/h4-5,8-13H,2-3,6-7,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCJYNCKETALIBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=S)C3=C(N2CC4=CN=CC=C4)CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Methoxyphenyl)-1-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydroquinazoline-4-thione
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2-(4-Methoxyphenyl)-1-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydroquinazoline-4-thione
Reactant of Route 3
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2-(4-Methoxyphenyl)-1-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydroquinazoline-4-thione
Reactant of Route 4
2-(4-Methoxyphenyl)-1-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydroquinazoline-4-thione
Reactant of Route 5
2-(4-Methoxyphenyl)-1-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydroquinazoline-4-thione
Reactant of Route 6
Reactant of Route 6
2-(4-Methoxyphenyl)-1-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydroquinazoline-4-thione

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